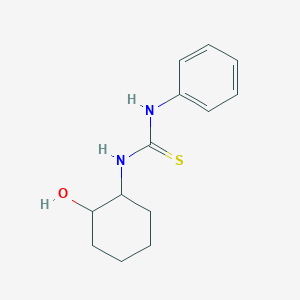
1-(2-Hydroxy-cyclohexyl)-3-phenyl-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-cyclohexyl)-3-phenyl-thiourea is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a cyclohexyl ring with a hydroxyl group, a phenyl ring, and a thiourea moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-cyclohexyl)-3-phenyl-thiourea typically involves the reaction of cyclohexanone with phenyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxy-cyclohexyl)-3-phenyl-thiourea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-(2-oxo-cyclohexyl)-3-phenyl-thiourea.
Reduction: Formation of 1-(2-Hydroxy-cyclohexyl)-3-phenyl-amine.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-cyclohexyl)-3-phenyl-thiourea involves its interaction with specific molecular targets. The hydroxyl group and thiourea moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenyl ring can participate in π-π interactions, further influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-cyclohexyl)-3-phenyl-urea: Similar structure but with a urea moiety instead of thiourea.
1-(2-Hydroxy-cyclohexyl)-3-phenyl-thioamide: Similar structure but with a thioamide group.
Uniqueness: 1-(2-Hydroxy-cyclohexyl)-3-phenyl-thiourea is unique due to the presence of both hydroxyl and thiourea groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H18N2OS |
|---|---|
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
1-(2-hydroxycyclohexyl)-3-phenylthiourea |
InChI |
InChI=1S/C13H18N2OS/c16-12-9-5-4-8-11(12)15-13(17)14-10-6-2-1-3-7-10/h1-3,6-7,11-12,16H,4-5,8-9H2,(H2,14,15,17) |
Clé InChI |
LRJPRRZKTBEQCA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)NC(=S)NC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11988959.png)
![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11988963.png)



![2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B11988991.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11988993.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11988996.png)


![4-Oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate](/img/structure/B11989008.png)


![6-{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B11989034.png)
